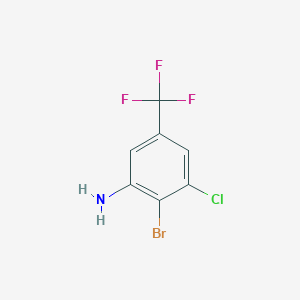

2-Bromo-3-chloro-5-(trifluoromethyl)aniline

Description

Structural Overview and Classification

This compound belongs to the class of polyhalogenated aromatic amines, specifically categorized as a trihalogenated aniline derivative. The compound exhibits the molecular formula C7H4BrClF3N with a molecular weight of 274.47 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1805585-12-9, and it is catalogued under the MDL number MFCD28734621.

The structural architecture of this compound features a benzene ring bearing an amino group at position 1, with halogen substituents strategically positioned around the aromatic core. The bromine atom occupies position 2, adjacent to the amino group, while chlorine is positioned at carbon 3, and the trifluoromethyl group is located at position 5. This substitution pattern creates a highly electronegative environment around the benzene ring, significantly altering the electronic distribution compared to unsubstituted aniline.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrClF3N |

| Molecular Weight | 274.47 g/mol |

| CAS Registry Number | 1805585-12-9 |

| MDL Number | MFCD28734621 |

| SMILES Notation | NC1=CC(C(F)(F)F)=CC(Cl)=C1Br |

The trifluoromethyl group represents one of the most electron-withdrawing substituents in organic chemistry, significantly influencing the compound's reactivity profile. This group enhances the compound's lipophilicity while simultaneously reducing the basicity of the amino group through its strong inductive effect. The presence of multiple halogens creates a complex electronic environment that affects both the nucleophilicity of the amino group and the electrophilicity of the aromatic ring system.

Historical Context and Development

The development of halogenated anilines, particularly those containing multiple halogen substituents, emerged from the broader evolution of aromatic chemistry during the late nineteenth and early twentieth centuries. While aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation, the systematic introduction of halogen substituents into aniline frameworks represents a more recent advancement in synthetic methodology.

The incorporation of trifluoromethyl groups into organic molecules gained particular prominence in the mid-twentieth century as chemists recognized the unique properties conferred by fluorinated substituents. The trifluoromethyl group became increasingly valuable in pharmaceutical chemistry due to its ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties. The development of synthetic routes to access trifluoromethylated anilines evolved alongside advances in fluorine chemistry and organometallic catalysis.

Historical patent literature reveals that processes for preparing trifluoromethylanilines have been subject to extensive research and development efforts. A notable example includes the preparation techniques for related compounds such as 3-bromo-5-trifluoromethylaniline, which involves multi-step synthetic sequences beginning with 4-bromo-2-trifluoromethyltoluidine and proceeding through acetylation, nitration, deacetylation, deamination, and reduction steps. These methodologies demonstrate the complexity required to introduce multiple functional groups while maintaining regioselective control.

Significance in Halogenated Aniline Chemistry

This compound occupies a significant position within the broader field of halogenated aniline chemistry due to its unique combination of substituents and the resulting chemical properties. The compound represents an advanced example of how multiple halogen atoms can be incorporated into aromatic systems to achieve specific electronic and steric effects.

The significance of halogenated anilines extends across multiple domains of chemical research. These compounds serve as crucial intermediates in the synthesis of pharmaceutically active molecules, agrochemicals, and specialty materials. The presence of halogen substituents enables various cross-coupling reactions, facilitating the construction of more complex molecular architectures through palladium-catalyzed processes and other transition metal-mediated transformations.

Recent research has demonstrated that halogenated anilines can be biosynthesized by marine microorganisms, challenging the previous assumption that such compounds are exclusively of synthetic origin. Studies have confirmed that toxic halogenated anilines, including 2,4,6-tribromoaniline and 2,4,6-trichloroaniline, along with their mixed halogen derivatives, are produced by marine biofilm-forming microalgae. This discovery expands our understanding of natural product diversity and highlights the biological relevance of halogenated aromatic compounds.

The synthetic methodology for preparing halogenated anilines has advanced significantly with the development of new reaction protocols. Research has shown that N,N-dialkylaniline N-oxides can serve as precursors for regioselective halogenation, allowing for controlled introduction of bromine or chlorine substituents at specific positions on the aromatic ring. These methods provide complementary approaches to traditional electrophilic aromatic substitution reactions, offering improved selectivity and functional group tolerance.

Position in Modern Chemical Research

In contemporary chemical research, this compound represents a sophisticated building block that exemplifies the current state of synthetic organic chemistry. The compound's unique substitution pattern makes it particularly valuable for structure-activity relationship studies and the development of new molecular entities with tailored properties.

The compound's position in modern research is enhanced by recent advances in trifluoromethylarylation chemistry. Novel methodologies have been developed that allow the direct incorporation of trifluoromethyl groups and aryl substituents onto alkene substrates using anilines as aromatic sources. These reactions proceed without the need for additives, transition metals, or photocatalysts, representing a significant advancement in reaction efficiency and sustainability. The role of hexafluoroisopropanol as a unique solvent in these transformations has been identified as crucial for establishing hydrogen bonding networks that enable altered reactivity patterns.

| Research Application | Significance |

|---|---|

| Pharmaceutical Intermediates | High potential for drug discovery programs |

| Materials Science | Electronic property modification |

| Cross-Coupling Chemistry | Versatile synthetic building block |

| Structure-Activity Studies | Model compound for substituent effects |

The compound's utility extends to specialized applications in medicinal chemistry, where the combination of halogen substituents provides opportunities for halogen bonding interactions with biological targets. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability, while the bromine and chlorine atoms can participate in specific binding interactions or serve as handles for further synthetic elaboration.

Current research trends indicate growing interest in polyhalogenated aromatic compounds for their unique electronic properties and potential applications in materials science. The ability to precisely control substitution patterns on aromatic rings enables the design of molecules with predictable properties, making compounds like this compound valuable tools for fundamental research and applied chemistry programs.

The compound also represents an important case study in the broader context of fluorine chemistry, where the strategic incorporation of fluorinated groups has become a central theme in modern synthetic chemistry. The trifluoromethyl substituent serves as both an electron-withdrawing group and a lipophilic element, demonstrating the multifaceted role that fluorinated substituents can play in molecular design. This dual functionality makes such compounds particularly attractive for pharmaceutical applications, where both electronic effects and physicochemical properties must be optimized simultaneously.

Properties

IUPAC Name |

2-bromo-3-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGKNYZJUIZWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 4-bromo-2-trifluoromethyltoluidine , which undergoes acetylation to protect the amine group before further electrophilic substitution steps. The acetylation is typically carried out in an anhydrous environment with acetic acid and acetic anhydride at 50–60 °C, yielding the acetamide derivative with high purity (~99.6%) and yield (~98%).

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Acetic acid, Acetic anhydride, 50-60 °C | Formation of acetamide derivative | 98 | Protects amine for subsequent steps |

Nitration

The acetylated intermediate is nitrated using sulfuric acid and nitric acid at low temperatures (10–20 °C). The nitration introduces a nitro group at the desired position, and the reaction is carefully controlled to avoid over-nitration or side reactions. After nitration, the product is precipitated and washed to neutrality.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Nitration | H2SO4, HNO3, 10–20 °C, stirring 30 min | Nitroacetamide formed | Low temperature prevents side reactions |

Deacetylation and Reduction

Deacetylation is performed by refluxing the nitrated acetamide with 30% hydrochloric acid, followed by neutralization with ammonia. This step regenerates the free amine group. Subsequently, reduction of the nitro group to an amine is achieved using iron powder in acidic aqueous medium (glacial acetic acid and water) under reflux conditions.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Deacetylation | 30% HCl, reflux, neutralization with NH3 | Free amine restored | Complete hydrolysis of amide |

| Reduction | Fe powder, glacial acetic acid, reflux | Nitro group reduced to amine | Efficient reduction method |

Deamination and Halogenation

The amino group can be converted to a diazonium salt using sodium nitrite in sulfuric acid at 10 °C, followed by treatment with phosphoric acid and ortho-phosphorous acid, and copper oxide to facilitate replacement of the diazonium group with bromine. This Sandmeyer-type reaction installs the bromine substituent selectively.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Diazotization | NaNO2, H2SO4, 10 °C | Formation of diazonium salt | Controlled low temperature needed |

| Halogenation | CuO, H3PO4, H3PO2, 20–30 °C | Bromine substitution | Sandmeyer reaction for bromination |

Direct Bromination Using Copper Bromide

An alternative bromination method uses copper(II) bromide (CuBr2) as both bromine source and oxidant in solvents like ethanol or tetrahydrofuran. This method allows direct bromination of aniline derivatives without protection, offering shorter synthesis steps and higher selectivity for para-brominated products. The reaction is conducted at mild temperatures (around 25–45 °C) with tetrabutylammonium bromide as a phase transfer catalyst.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | CuBr2, Bu4NBr, EtOH or THF, 25–45 °C | Para-brominated aniline | Environmentally friendly, high yield |

Chlorination

Chlorination at the 3-position can be achieved by starting from suitably chlorinated precursors or by selective electrophilic chlorination. The chlorination step is typically integrated early in the synthesis by choosing substrates like 3-chloro-5-(trifluoromethyl)aniline or by halogen exchange reactions.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Acetylation | Acetic acid, Acetic anhydride, 50–60 °C | Protect amine | ~98%, 99.6% purity |

| 2 | Nitration | H2SO4, HNO3, 10–20 °C | Introduce nitro group | Controlled low temp, high selectivity |

| 3 | Deacetylation | 30% HCl reflux, neutralize with NH3 | Remove acetyl group | Complete hydrolysis |

| 4 | Reduction | Fe powder, glacial acetic acid, reflux | Reduce nitro to amine | Efficient reduction |

| 5 | Diazotization & Halogenation | NaNO2, H2SO4, CuO, H3PO4, H3PO2, 10–30 °C | Replace amine with bromine | Sandmeyer reaction, selective |

| 6 | Direct Bromination | CuBr2, Bu4NBr, EtOH or THF, 25–45 °C | Brominate aniline directly | Shorter synthesis, green method |

| 7 | Chlorination | Via chlorinated precursors or electrophilic chlorination | Install chlorine substituent | Early-stage or substitution step |

Research Findings and Industrial Relevance

- The acetylation/nitration/deacetylation/reduction sequence is a classical, reliable route for functionalizing aromatic amines with high regioselectivity and purity, suitable for industrial scale-up.

- Use of copper(II) bromide as both bromine source and oxidant in ionic liquids or ethanol provides an environmentally friendly and efficient alternative with fewer steps and better yields.

- The technology described in patent CN101168510A emphasizes the feasibility of industrial manufacturing with a total recovery of about 43% for the 3-bromo-5-trifluoromethylaniline intermediate, which is structurally related and can be adapted for 2-bromo-3-chloro-5-(trifluoromethyl)aniline synthesis.

- Analytical challenges such as impurity identification have been addressed by advanced methods like LC-SPE/NMR, ensuring the quality of the final product in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-chloro-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized anilines.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.

Industry: It is used in the production of agrochemicals, dyes, and pigments due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes effectively. The bromine and chlorine atoms can form halogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

Key Observations :

- Substituent Position : The target compound’s Br-Cl-CF₃ arrangement optimizes steric and electronic effects for Suzuki-Miyaura couplings, unlike isomers like 3-Bromo-4-CF₃ aniline, where bromine at C3 reduces reactivity .

- Halogen Type : Replacing Cl with F (e.g., 4-Bromo-2-fluoro-5-CF₃ aniline) increases electronegativity but reduces steric bulk, favoring nucleophilic substitutions .

Substituent Density and Electronic Effects

Analysis :

- The trifluoromethyl group’s strong electron-withdrawing effect activates the ring for electrophilic substitutions. However, bis-CF₃ analogs (e.g., 2-Bromo-3,5-bis-CF₃ aniline) exhibit reduced reactivity due to steric crowding .

- LogP values correlate with substituent hydrophobicity, impacting solubility in organic vs. aqueous media.

Biological Activity

2-Bromo-3-chloro-5-(trifluoromethyl)aniline is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in developing pharmaceuticals with antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better interaction with biological membranes and enzymes.

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol

- CAS Number : 75806-84-7

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of bromine and chlorine allows the formation of halogen bonds with target proteins, influencing their activity.

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with various biological targets.

- Enzyme Interaction : It has been shown to interact with specific enzymes, potentially inhibiting their activity and altering cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

- Inhibition against Bacteria : The compound has demonstrated effective inhibition against gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

- Antifungal Activity : Preliminary studies suggest potential antifungal properties, although more extensive testing is required to confirm these findings.

Antiviral Properties

The compound is being investigated for its antiviral effects, particularly against viruses that affect human health. Its mechanism may involve disrupting viral replication processes or inhibiting viral entry into host cells.

Anticancer Activity

This compound has been explored for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Mechanistic Studies : It is believed to affect signaling pathways involved in cancer progression, such as those related to apoptosis and cell cycle regulation.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on HeLa and MCF-7 cell lines.

- Results : The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating significant cytotoxicity.

Data Table

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 32 µg/mL | |

| Anticancer (HeLa) | HeLa Cells | 15 µM | |

| Anticancer (MCF-7) | MCF-7 Cells | 20 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-3-chloro-5-(trifluoromethyl)aniline, and how do reaction parameters affect yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation of aniline derivatives. For example, chlorination using N-chlorosuccinimide (NCS) on a brominated precursor (e.g., 2-bromo-3-(trifluoromethyl)aniline) under controlled temperatures (0–25°C) introduces the chloro group regioselectively . Solvent choice (e.g., DMF or acetonitrile) and catalyst systems (e.g., Pd(0) for coupling reactions) critically influence yield and purity. Post-synthesis, reverse-phase HPLC with acetonitrile-water gradients (0.03% formic acid) is effective for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do substituents impact data interpretation?

- Methodological Answer :

- NMR : and NMR identify substituent positions. Electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons, causing downfield shifts .

- FT-IR : Stretching frequencies for NH (~3400 cm) and C-Br (~600 cm) confirm functional groups .

- LCMS : High-resolution LCMS (e.g., m/z 265 [M+H]) validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store at 0–6°C in airtight, amber vials under nitrogen to mitigate oxidative degradation. Use desiccants to avoid moisture-induced side reactions, as halogenated anilines are prone to hydrolysis .

Advanced Research Questions

Q. How can researchers optimize regioselectivity when introducing multiple halogens on the aniline ring?

- Methodological Answer :

- Directed ortho-Metalation : Use directing groups (e.g., NH) to position halogens. For example, bromine is introduced first via electrophilic substitution, followed by chloro groups using NCS in polar aprotic solvents .

- Computational Guidance : DFT calculations predict electron density maps to identify reactive sites, minimizing undesired byproducts .

Q. What catalytic systems improve efficiency in cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh)) in DMF at 80°C under nitrogen enable Suzuki-Miyaura couplings with boronic acids. Adding ligands (e.g., XPhos) enhances stability of Pd intermediates, improving yields to >90% . Solvent effects: High-polarity solvents (e.g., NMP) stabilize transition states but may require longer reaction times .

Q. How do electronic effects of the trifluoromethyl group influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer : The -CF group deactivates the ring, reducing NAS rates. To counteract this, use strong nucleophiles (e.g., NaN in DMSO at 120°C) and electron-donating auxiliaries (e.g., methoxy groups) to transiently activate specific positions .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at −40°C to 80°C .

- Isotopic Labeling : Introduce or labels to distinguish overlapping signals in crowded regions .

Key Considerations for Experimental Design

- Contradictions in Halogenation : Competing bromination/chlorination pathways require strict temperature control (−10°C to 25°C) to favor mono-substitution .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to acute dermal/ inhalation toxicity (LD < 50 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.